molecular formula C66H112N20O21 B10860019 NBI-6024 CAS No. 239480-61-6

NBI-6024

Cat. No.: B10860019
CAS No.: 239480-61-6
M. Wt: 1521.7 g/mol
InChI Key: PHEWVCZHSBTZFX-DBCSJUPNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Glycine, L-seryl-L-histidyl-L-leucyl-L-valyl-L-alpha-glutamyl-L-alanyl-L-leucyl-L-alanyl-L-leucyl-L-valyl-L-alanylglycyl-L-alpha-glutamyl-L-arginyl- is a glycine-terminated oligopeptide comprising 17 amino acid residues. Its structure includes multiple branched-chain amino acids (BCAAs: leucine, valine), charged residues (arginine, glutamic acid), and hydrophilic/hydrophobic regions.

Properties

Key on ui mechanism of action

NBI-6024 is designed specifically to generate an immune response that could result in preservation of beta-islet cell function in patients with Type I diabetes or juvenile-onset diabetes. Because there is progressive beta-islet destruction in Type I diabetes, an early intervention strategy with a product like NBI-6024 could delay or prevent insulin dependence.

CAS No.

239480-61-6

Molecular Formula

C66H112N20O21

Molecular Weight

1521.7 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H112N20O21/c1-30(2)21-43(81-54(96)36(12)75-58(100)42(17-19-49(91)92)80-65(107)52(34(9)10)86-63(105)45(23-32(5)6)84-61(103)46(24-38-25-70-29-74-38)83-56(98)39(67)28-87)60(102)76-37(13)55(97)82-44(22-31(3)4)62(104)85-51(33(7)8)64(106)77-35(11)53(95)72-26-47(88)78-41(16-18-48(89)90)59(101)79-40(15-14-20-71-66(68)69)57(99)73-27-50(93)94/h25,29-37,39-46,51-52,87H,14-24,26-28,67H2,1-13H3,(H,70,74)(H,72,95)(H,73,99)(H,75,100)(H,76,102)(H,77,106)(H,78,88)(H,79,101)(H,80,107)(H,81,96)(H,82,97)(H,83,98)(H,84,103)(H,85,104)(H,86,105)(H,89,90)(H,91,92)(H,93,94)(H4,68,69,71)/t35-,36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1

InChI Key

PHEWVCZHSBTZFX-DBCSJUPNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N

Origin of Product

United States

Comparison with Similar Compounds

Sequence and Structural Analysis

The target compound shares structural homology with other glycine-containing peptides (Table 1). Key differences include:

  • Residue composition : The presence of histidine, arginine, and glutamic acid distinguishes it from peptides like Glycine, L-methionyl-L-alanyl-L-asparaginyl-L-lysyl-L-histidyl-L-leucyl... (), which contains methionine and asparagine but lacks glutamic acid .
  • Branched-chain amino acids (BCAAs): Leucine and valine residues are common in BCAAs, which are critical for muscle protein synthesis and metabolic regulation .

Table 1: Structural Comparison of Glycine-Terminated Peptides

Compound Name Key Residues Molecular Weight Functional Notes Reference
Target Compound Ser, His, Leu, Val, Glu, Arg Not reported Hypothesized ion channel interaction
Glycine, L-methionyl-L-alanyl-... () Met, Ala, Asn, Lys, Leu 2442.91 Structural similarity
L-Arginine, ... () Arg, Leu, Gln, Met, Tyr 1848.26 Related to aviptadil (CAS 40077-57-4)

Functional Properties

  • Ion channel interactions : Glycine-derived peptides, such as Lin-glycine and Pin-glycine, exhibit lower affinity for sodium channels (INaV) compared to taurine analogs. This suggests glycine peptides may have modulatory roles in neurological or muscular systems .
  • Metabolic roles : BCAAs (leucine, valine) in the target compound may enhance protein synthesis and energy metabolism, similar to BCAA supplements .

Physical and Chemical Properties

  • Solubility : Long peptide chains with hydrophilic residues (e.g., glutamic acid, arginine) likely improve water solubility compared to hydrophobic peptides like those rich in leucine or phenylalanine .
  • Molecular size : The compound’s length (~17 residues) places it in a category with larger peptides, which may exhibit lower membrane permeability but higher binding specificity .

Key Research Findings

Comparative Affinity Studies

  • Glycine compounds generally show weaker inhibition of ion channels (e.g., INaV) compared to taurine derivatives, suggesting structural differences in side chains (e.g., taurine’s sulfonic acid group vs. glycine’s carboxyl group) critically influence binding .
  • Peptides with BCAAs, like the target compound, are more likely to activate mTOR pathways, promoting anabolic processes in muscle and liver tissues .

Structural Stability

  • The presence of charged residues (e.g., arginine, glutamic acid) may enhance stability through intramolecular ionic interactions, a feature observed in other glycine-rich peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.